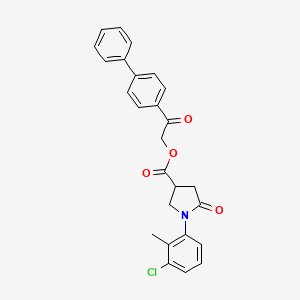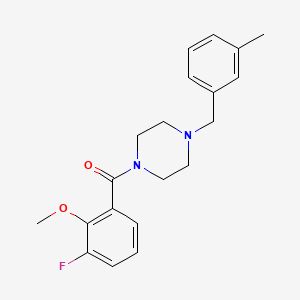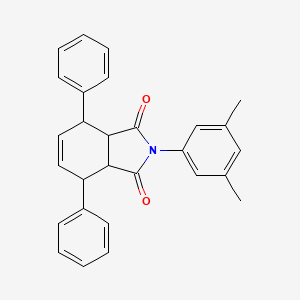![molecular formula C21H30ClN3O5S B4008509 ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)
ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate often involves multi-step processes. For example, the radiochemical synthesis of a high-affinity ligand for sigma receptor, demonstrating a method that might be adapted for our compound, involves fluoride displacement on a bismethanesulfonate salt of the precursor, followed by purification steps to achieve high chemical purity (Kiesewetter & Costa, 1993).
Molecular Structure Analysis
Analysis of molecular structure is crucial for understanding the behavior and reactivity of a compound. The crystal engineering studies of 1,4-piperazine derivatives, for instance, reveal the importance of hydrogen-bonding networks in determining the polymorphic crystalline forms, which can provide insights into the structural characteristics of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate can be complex, given the presence of both piperazine and sulfonyl functional groups. Research on similar structures, such as the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines, suggests novel carbonylation reactions that could potentially apply to our compound, indicating a wide range of possible chemical transformations (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate, such as solubility, melting point, and crystal structure, are essential for its practical application in synthesis and medicinal chemistry. Studies on related compounds, like the synthesis and crystal structure analysis of benzenesulfonamide compounds, can provide valuable insights into the physical characteristics of our target compound (Xiao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for understanding and utilizing ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate in a research context. The analysis of 4-methyl-piperazine-1-carbodithioic acid derivatives provides an example of detailed study on metabolic pathways, which could be analogous to the chemical behavior of our compound in biological systems (Jiang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the significance of piperazine derivatives in the development of novel antibacterial agents. For instance, the study by Matsumoto and Minami (1975) on pyrido(2,3-d)pyrimidine antibacterial agents showcases the preparation and antibacterial activity of various derivatives, emphasizing the role of piperazine derivatives in enhancing activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials, further underscoring the versatility of such derivatives in combating bacterial infections (Iqbal et al., 2017).
Receptor Antagonism
Piperazine derivatives have also been explored for their potential in receptor antagonism, particularly in the context of adenosine A2B receptor antagonists. A study by Borrmann et al. (2009) introduced a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying compounds with subnanomolar affinity and high selectivity for A2B receptors. This research highlights the therapeutic potential of these derivatives in various physiological and pathological processes mediated by the A2B receptor (Borrmann et al., 2009).
Synthetic Methodology and Applications
The synthesis and characterization of compounds with piperazine derivatives have been a focus for developing new pharmacological agents. For example, the work by Abbavaram and Reddyvari (2013) on the synthesis of bifunctional sulfonamide-amide derivatives highlights a convenient synthesis approach, demonstrating significant in vitro antibacterial and antifungal activities against various strains (Abbavaram & Reddyvari, 2013). These findings indicate the potential of such derivatives in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(18-6-4-3-5-7-18)31(28,29)19-10-8-17(22)9-11-19/h8-11,18H,2-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCTYVUAHLNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)
![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)

![2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)
![methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)
